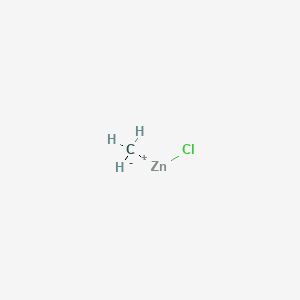

Methylzinc chloride

Description

Properties

IUPAC Name |

carbanide;chlorozinc(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLXKNNXODLJIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].Cl[Zn+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5158-46-3 | |

| Record name | Methylzinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Reactivity and Mechanistic Investigations of Methylzinc Chloride

Nucleophilic Character and Methyl Transfer Chemistry

Methylzinc chloride (CH₃ZnCl) is recognized for its role as a potent methylating agent, a characteristic stemming from the nucleophilic nature of the methyl group attached to the zinc atom. smolecule.com This reactivity allows for the introduction of methyl groups to a variety of organic substrates. smolecule.com The carbon-zinc bond in this compound possesses significant carbanionic character, rendering the methyl group electron-rich and thus highly reactive towards electrophilic centers. scribd.com This inherent nucleophilicity is harnessed in numerous organic transformations, particularly in the formation of new carbon-carbon bonds. smolecule.comscribd.com

In the landscape of organometallic reagents, the nucleophilicity of the organic moiety is a critical determinant of its reactivity profile. When comparing this compound to its Grignard reagent counterpart, methylmagnesium chloride (CH₃MgCl), distinct differences in reactivity emerge. Generally, Grignard reagents are considered more reactive, and consequently more potent nucleophiles, than their organozinc analogs. researchgate.net This heightened reactivity of methylmagnesium chloride can be attributed to the greater ionic character of the carbon-magnesium bond compared to the carbon-zinc bond. The more polarized C-Mg bond results in a more "naked" and thus more reactive methyl anion.

While this enhanced nucleophilicity can be advantageous in certain synthetic applications, it often comes at the cost of reduced functional group tolerance. researchgate.net Methylmagnesium chloride will readily react with a wide array of functional groups, including esters, ketones, aldehydes, and even weakly acidic protons found in alcohols and water. scribd.com In contrast, this compound exhibits a more moderated and selective reactivity profile. researchgate.net This "softer" nucleophilicity allows for its use in the presence of sensitive functional groups that would otherwise be incompatible with the more aggressive Grignard reagent. This chemoselectivity makes this compound a valuable tool for the synthesis of complex, polyfunctional molecules. researchgate.netresearchgate.net

The choice between this compound and methylmagnesium chloride is therefore a strategic one, dictated by the specific requirements of the synthetic transformation. For straightforward nucleophilic additions to robust substrates, the higher reactivity of methylmagnesium chloride may be preferred. However, for reactions requiring greater finesse and tolerance of delicate functionalities, the more nuanced reactivity of this compound often proves superior.

Reaction Mechanisms in Carbon-Carbon Bond Formation

The utility of this compound as a reagent for carbon-carbon bond formation is underscored by its participation in a variety of reaction mechanisms, most notably in the context of transition-metal-catalyzed cross-coupling reactions. smolecule.com These reactions, which have become indispensable tools in modern organic synthesis, typically proceed through a series of well-defined elementary steps. nih.gov

The catalytic cycle of a typical cross-coupling reaction involving this compound, such as the Negishi coupling, is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. smolecule.comnih.govacs.org

Oxidative Addition : The cycle commences with the oxidative addition of an organic halide (R-X) to a low-valent transition metal catalyst, typically a palladium(0) or nickel(0) complex. nih.govweebly.com In this step, the metal center is oxidized (e.g., from Pd(0) to Pd(II)) as it inserts itself into the carbon-halogen bond, forming a new organometallic intermediate. weebly.comslideshare.net The coordination number of the metal also increases during this process. slideshare.net

Transmetalation : The subsequent step is transmetalation, which involves the transfer of the methyl group from this compound to the transition metal center. nih.govacs.org The organozinc reagent coordinates to the metal complex, and the methyl group displaces the halide ion on the metal, forming a new diorganometallic species. nih.gov This step is crucial for bringing the two organic coupling partners together on the same metal center. The presence of an empty p-orbital on the zinc atom facilitates this process. nih.gov

Reductive Elimination : The final step of the catalytic cycle is reductive elimination. nih.govlibretexts.org In this step, the two organic ligands (the R group from the organic halide and the methyl group from the organozinc reagent) are coupled together, forming a new carbon-carbon bond and the desired product (R-CH₃). slideshare.netlibretexts.org Simultaneously, the transition metal center is reduced back to its original low-valent state (e.g., from Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. slideshare.net For reductive elimination to occur, the two ligands to be coupled must typically be situated in a cis orientation to one another on the metal center. slideshare.netlibretexts.org

This catalytic cycle is a cornerstone of modern synthetic chemistry, and the reliable participation of this compound in the transmetalation step has cemented its importance as a versatile C1 building block.

While the oxidative addition/transmetalation/reductive elimination pathway is the most commonly invoked mechanism for many cross-coupling reactions, there is growing evidence to suggest that radical pathways can also be operative, particularly in reactions catalyzed by nickel. researchgate.netnih.gov The intermediacy of radical species has been suggested by experiments where the addition of radical scavengers, such as TEMPO, completely suppresses the formation of the desired product. nih.gov

A plausible radical mechanism involves the following steps:

Initiation : A low-valent metal complex, such as Ni(I), may abstract a halogen atom from an alkyl halide to generate an alkyl radical and a Ni(II) species. nih.gov

Propagation : The generated alkyl radical can then undergo further reactions, such as addition to an alkene. nih.gov The resulting radical intermediate can then interact with the nickel catalyst in a process that ultimately leads to the final product and regeneration of the active catalytic species. nih.gov

The potential for radical mechanisms adds another layer of complexity to the understanding of this compound's reactivity and highlights the importance of considering multiple mechanistic possibilities when designing and optimizing synthetic transformations.

Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

Coordination Chemistry and Its Influence on Reactivity

The reactivity of this compound is not solely determined by the inherent properties of the C-Zn bond but is also significantly influenced by its coordination environment. researchgate.netuu.nl The zinc atom in this compound is a Lewis acid and can coordinate with solvent molecules or other Lewis basic additives. libretexts.org This coordination can have a profound impact on the reagent's stability and reactivity. uu.nl

Factors Governing Reactivity and Stability

The reactivity and stability of this compound are governed by a combination of factors, including the nature of the solvent, the presence of additives, and the reaction temperature.

Solvent : As mentioned previously, the choice of solvent can have a significant impact on the solubility and reactivity of this compound. Coordinating solvents like THF are generally preferred. smolecule.com

Additives : The addition of salts, such as lithium chloride (LiCl), can also influence the reactivity of organozinc reagents. nih.gov In some cases, the presence of LiCl has been shown to improve the enantioselectivity of catalytic reactions involving organozinc species. nih.gov

Temperature : Like most chemical reactions, the rate of reactions involving this compound is temperature-dependent. Reactions are often carried out at low temperatures to control reactivity and minimize side reactions.

Stability : this compound is known to be flammable and can form explosive peroxides upon prolonged exposure to air. smolecule.comchembk.com It is also sensitive to moisture. fishersci.com Therefore, it must be handled and stored under an inert atmosphere. smolecule.comfishersci.com The stability of the compound is also influenced by its coordination state; coordination with ligands can enhance its stability. uu.nl

A summary of key factors influencing the reactivity and stability of this compound is presented in the table below.

| Factor | Influence on Reactivity and Stability |

| Solvent | Coordinating solvents like THF can solubilize the reagent and modulate its reactivity. smolecule.com |

| Additives | Salts like LiCl can affect the reactivity and selectivity of reactions. nih.gov |

| Temperature | Lower temperatures are often used to control reactivity and prevent side reactions. |

| Atmosphere | Must be handled under an inert atmosphere due to flammability and sensitivity to air and moisture. smolecule.comfishersci.com |

| Coordination | Coordination with ligands can enhance the stability of the compound. uu.nl |

Counterion Effects (e.g., Chloride vs. Bromide)

The nature of the halide counterion in organozinc reagents, such as this compound, has a pronounced effect on their reactivity, especially in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov Research has shown that in certain reactions, alkylzinc bromides are less reactive or even inactive compared to their chloride counterparts, particularly when used alone. acs.orgnih.gov

A key observation is the significant role of lithium salts in modulating this reactivity. For instance, the presence of lithium chloride (LiCl) can activate alkylzinc bromides, rendering them effective in cross-coupling reactions. acs.orgnih.gov This effect is attributed to the formation of a more reactive anionic palladium(0) complex. It is postulated that the preparation of organozinc chlorides from organochlorides via a lithium-zinc exchange inherently produces at least one equivalent of lithium chloride. This in-situ generated LiCl is believed to enhance the concentration of the reactive anionic Pd(0) species in equilibrium with its neutral form. acs.orgnih.gov

This hypothesis was tested by intentionally adding an excess of lithium chloride to reactions involving alkylzinc bromides. The addition was found to effectively promote cross-couplings that were otherwise sluggish. acs.orgnih.gov This suggests that the "chloride effect" is not solely due to the intrinsic properties of the this compound itself, but also to the presence of lithium chloride, which acts as a crucial additive.

| Reagent Combination | Reactivity in Cross-Coupling | Postulated Reason |

| Alkylzinc bromide | Low / Inactive | Less favorable equilibrium towards the active anionic Pd(0) complex. acs.orgnih.gov |

| Alkylzinc bromide + LiCl | Active | LiCl promotes the formation of a more reactive anionic Pd(0) complex. acs.orgnih.gov |

| Alkylzinc chloride (from organochloride) | Active | In-situ formation of LiCl during synthesis enhances reactivity. acs.orgnih.gov |

Solvent Effects on Reactivity and Decomposition

The choice of solvent plays a critical role in both the stability and reactivity of alkylzinc reagents, including this compound. nih.gov Solvents can influence the aggregation state of the organozinc species in solution and their tendency to undergo decomposition pathways. uni-muenchen.de

The stability of organozinc reagents can be significantly affected by the solvent. For example, the decomposition of certain β-functionalized alkylzinc iodides follows different mechanisms depending on the solvent. In one case, a β-benzamido alkylzinc iodide was found to decompose via self-protonation of the carbon-zinc bond through first-order kinetics. acs.orgnih.gov In contrast, a related carbamate (B1207046) derivative decomposes through a first-order β-elimination process. acs.orgnih.gov

The polarity and coordinating ability of the solvent are key factors. Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (CH3CN) are commonly used for the preparation and reaction of organozinc halides. uni-muenchen.de ESI mass spectrometry studies have shown that in all three of these solvents, microsolvated mononuclear butylzinc cations (BuZn+) can be observed, suggesting that solvated organozinc cations can form spontaneously in solution to a significant degree. uni-muenchen.de

Theoretical calculations on methylzinc iodide as a model system in DMF indicated that the heterolytic cleavage of the Zn-I bond is facilitated by the coordination of three DMF molecules to the resulting methylzinc cation (ZnCH3+). uni-muenchen.de The oxygen atoms of the DMF molecules act as Lewis bases, stabilizing the cation and providing the driving force for the dissociation. uni-muenchen.de This highlights the active role of the solvent in the fundamental steps of organozinc reactivity. Furthermore, the reactivity of organozinc reagents in subsequent cross-coupling reactions is often enhanced in more polar solvents like DMF compared to less polar ones like THF. acs.orgnih.gov

| Solvent | Effect on Methylzinc Halide | Reference |

| Tetrahydrofuran (THF) | Common solvent for preparation and reaction. Can form solvated cations. uni-muenchen.de | uni-muenchen.de |

| Dimethylformamide (DMF) | Enhances reactivity in cross-coupling compared to THF. Stabilizes cationic zinc species through coordination, facilitating heterolytic cleavage of the Zn-X bond. acs.orgnih.govuni-muenchen.de | acs.orgnih.govuni-muenchen.de |

| Acetonitrile (CH3CN) | Can also form solvated organozinc cations. uni-muenchen.de | uni-muenchen.de |

Steric and Electronic Influences of Ligands and Substrates

The reactivity of this compound in catalyzed reactions is profoundly influenced by the steric and electronic properties of both the ligands on the metal catalyst and the substrates involved in the reaction. nih.govnumberanalytics.com These factors can either work in synergy or opposition to control the outcome and efficiency of a chemical transformation. numberanalytics.com

Ligand Effects:

In transition metal-catalyzed reactions, such as Negishi coupling, the ligands coordinated to the metal center (e.g., palladium) play a pivotal role. The electronic properties of a ligand, specifically its σ-donating and π-accepting abilities, directly impact the electron density at the metal center, which in turn affects its catalytic activity. nih.gov For instance, strongly σ-donating ligands can increase the electron density on the metal, which can facilitate oxidative addition, a key step in many catalytic cycles.

The steric bulk of a ligand is also a critical parameter. numberanalytics.com Large, bulky ligands can create a specific steric environment around the metal center, which can influence the selectivity of the reaction by controlling the approach of the substrate. nih.gov The interplay between steric and electronic effects is often complex. For example, in a series of Buchwald-type phosphine (B1218219) ligands (R-JohnPhos), the expected trend of σ-donating ability based on the electronic nature of the alkyl groups was not observed. nih.gov This was attributed to competing steric interactions (front and back strain) that can diminish the electron-donating capacity of the phosphine. nih.gov Therefore, designing effective catalysts requires a careful balance of both steric and electronic factors. numberanalytics.com

Substrate Effects:

The structure of the substrate, including its steric hindrance and electronic nature, also dictates its reactivity with this compound. Sterically hindered substrates may react more slowly due to the difficulty of approaching the reactive center. The electronic properties of the substrate, such as the presence of electron-withdrawing or electron-donating groups, can influence the polarity of the reacting bonds and thus the rate of reaction. For example, in the addition of organometallic reagents to carbonyl compounds, the polarity of the metal-carbon bond is a crucial factor. thieme-connect.de While highly polar reagents are very reactive, they can also be less selective. thieme-connect.de The less polar nature of the Zn-C bond in this compound contributes to its higher functional group tolerance compared to more reactive organometallic reagents like organolithiums or Grignards. researchgate.net

The interaction between the substrate and the catalyst-ligand complex is also governed by steric and electronic compatibility. In some cases, the substrate itself can bind to different sites on a catalyst, leading to complex kinetic profiles, including potential inhibition at high substrate concentrations. nih.gov

| Factor | Influence on Reactivity | Example |

| Ligand Electronics | Modulates electron density at the metal center, affecting catalytic activity. nih.gov | Strong σ-donating ligands can enhance oxidative addition. nih.gov |

| Ligand Sterics | Controls substrate approach and selectivity. numberanalytics.comnih.gov | Bulky ligands can favor the formation of one stereoisomer over another. |

| Substrate Sterics | Hinders approach to the reactive center, potentially slowing the reaction rate. | A sterically crowded electrophile will react slower with this compound. |

| Substrate Electronics | Affects the polarity of reacting bonds and susceptibility to nucleophilic attack. thieme-connect.de | Electron-withdrawing groups on an electrophile can increase its reactivity. |

Applications of Methylzinc Chloride in Complex Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and methylzinc chloride is a prominent coupling partner, particularly in the context of Negishi coupling. These reactions facilitate the formation of C(sp³)–C(sp²), and C(sp³)–C(sp³) bonds, which are ubiquitous in pharmaceuticals and natural products.

The Negishi coupling, a reaction that joins an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a primary application of this compound. organic-chemistry.org This method is celebrated for its mild reaction conditions and broad scope. organic-chemistry.org Organozinc reagents like this compound are often favored due to their higher reactivity compared to organoboron or organotin compounds and better functional group tolerance than more reactive organolithium or Grignard reagents.

Palladium catalysts are highly effective in mediating the coupling of this compound with a wide array of organic halides. This reaction provides a direct and reliable method for introducing a methyl group into diverse organic frameworks. The versatility extends to aryl, alkenyl, heteroaryl, and even alkyl halides. organic-chemistry.orgnih.gov For instance, the palladium-catalyzed coupling of bis[(pinacolato)boryl]methylzinc halide with various aryl (pseudo)halides has been developed to produce benzylic 1,1-diboronate esters, which are valuable synthetic intermediates. acs.orgnih.gov This transformation demonstrates compatibility with numerous functional groups and is scalable. acs.org The reaction of homoallylic and homopropargylic alkylzinc reagents with alkenyl halides, catalyzed by palladium, serves as an efficient route to 1,5-dienes and 1,5-enynes, which are core structures in many terpenoids. nih.gov

Research has shown that the addition of lithium chloride can accelerate these couplings, particularly with alkylzinc bromides, by promoting the formation of a more reactive anionic palladium(0) complex. nih.gov

Table 1: Examples of Palladium-Catalyzed Negishi Coupling with this compound

| Catalyst System | Organic Halide | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / CPhos | Aryl bromides/chlorides | Methylated arenes | High | nih.gov |

| Pd₂(dba)₃ / dppf / LiCl | Alkyl bromides | Methylated alkanes | Good | nih.gov |

| Pd(P(t-Bu)₃)₂ | Aryl/Vinyl chlorides | Methylated arenes/alkenes | High | organic-chemistry.org |

| PdCl₂(dppf) | (Z)-1-Bromo-1-alkenes | (Z)-1-Methyl-1-alkenes | Moderate | muni.czmuni.cz |

Nickel catalysis offers a cost-effective and powerful alternative to palladium for Negishi cross-coupling reactions. organic-chemistry.org this compound can be effectively coupled with various organic halides, including challenging substrates like aryl fluorides and amino-heteroaryl chlorides, using nickel catalysts. cenmed.comscientificlabs.comsigmaaldrich.comottokemi.comsigmaaldrich.com Nickel-N-heterocyclic carbene (NHC) complexes, both mononuclear and binuclear, have proven to be efficient catalysts for the coupling of this compound with aryl chlorides. organic-chemistry.org The reaction is also applicable to the coupling of secondary alkylzinc halides with aryl iodides. organic-chemistry.org These methods expand the toolkit for methylation, providing efficient pathways even for less reactive halides.

Table 2: Examples of Nickel-Catalyzed Negishi Coupling with this compound

| Catalyst System | Organic Halide Type | Specific Substrate Example | Reference |

|---|---|---|---|

| Ni(acac)₂ / PPh₃ | Heteroaryl chloride | Ethyl 2-chloronicotinate | uni-muenchen.de |

| NiCl₂(dppp) | Aryl iodide | 9-Benzyl-6-chloro-purine | rsc.org |

| Ni-NHC complexes | Aryl chloride | Various aryl chlorides | organic-chemistry.org |

| Nickel catalyst | Aryl fluoride | Various aryl fluorides | cenmed.comsigmaaldrich.com |

While palladium and nickel are the dominant catalysts for Negishi reactions, copper can also play a crucial role, often as a co-catalyst or promoter. nih.gov In some instances, copper(I) salts are used to facilitate the acylation of organozinc reagents. For example, the copper(I)-mediated reaction of a benzylic zinc chloride with an acid chloride yields the corresponding ketone in high yield. uni-muenchen.de Furthermore, a palladium(0)/copper(I) co-catalyzed Negishi cross-coupling of an alkylzinc reagent with aryl or alkenyl iodides or bromides has been reported to proceed efficiently. nih.gov In this specific system, the alkylzinc reagent first undergoes a copper(I)-catalyzed stereoselective elimination to form a vinylzinc intermediate, which then participates in the palladium-catalyzed cross-coupling. nih.gov

Maintaining and controlling stereochemistry is a critical aspect of complex molecule synthesis. In Negishi couplings, the stereochemistry of alkenyl halides is often retained in the product. For instance, the palladium-catalyzed coupling of a (Z)-alkenylboronate with this compound has been shown to proceed with retention of the double bond configuration, although yields can sometimes be modest. muni.czmuni.cz

In reactions involving secondary alkylzinc reagents, the choice of ligand on the palladium catalyst is crucial for achieving high stereoselectivity. The use of electron-rich ligands like CPhos with a palladium acetate (B1210297) catalyst has been shown to result in excellent selectivity for the branched (cross-coupled) product over the linear product when coupling secondary alkylzinc halides with aryl bromides and chlorides. nih.gov This selectivity arises because the rate of reductive elimination is faster than the competing β-hydride elimination-reinsertion pathway. nih.gov Furthermore, in certain enantioselective radical addition/cross-coupling reactions, the use of this compound derived from an organolithium and zinc chloride can lead to improved enantioselectivity compared to the corresponding alkylzinc bromide. nih.gov

The reliability and functional group tolerance of this compound couplings have made them instrumental in the total synthesis of complex natural products and the manufacturing of pharmaceutical agents.

A key step in a synthetic route to Trabectedin, a marine-derived anticancer agent, involved a palladium-catalyzed Negishi reaction. mdpi.com The methyl group on a central aromatic ring of an advanced intermediate was installed by coupling the corresponding aryl iodide with this compound, achieving a high yield of 97%. mdpi.com

Similarly, this compound is used in the preparation of intermediates for sitagliptin, a drug used to treat type 2 diabetes. google.com It serves as a reagent for the conversion of a β-halo-α,β-unsaturated ester intermediate into a key precursor. google.com The coupling of bis[(pinacolato)boryl]methylzinc halides with existing pharmaceuticals has also been demonstrated, showcasing the potential for late-stage functionalization of complex drug molecules. acs.orgnih.gov

Negishi Coupling Reactions

Copper-Promoted Cross-Coupling Reactions

Methylation and Carbometalation Reactions

This compound (CH₃ZnCl) is a valuable reagent for the introduction of methyl groups into organic molecules. smolecule.com Its utility lies in the nucleophilic nature of the methyl group bonded to zinc, which facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com This capability is crucial for the synthesis of complex organic structures. smolecule.com Research has shown that this compound can effectively methylate substrates containing nitrogen, oxygen, and sulfur atoms. smolecule.com

The reagent's capacity for methylation extends to a variety of functional groups. It can be employed for the N-methylation of amines, the O-methylation of alcohols and phenols, and the S-methylation of thiols. While its use in carbon-carbon bond formation is more prevalent, its ability to methylate heteroatoms is a significant tool for synthetic chemists.

In the context of carbon methylation, this compound plays a key role in several cross-coupling reactions. For instance, it has been successfully used in nickel-catalyzed reactions to methylate aryl chlorides, which are typically challenging substrates. chemrxiv.orgsigmaaldrich.com This application is particularly relevant in medicinal chemistry for the late-stage functionalization of drug candidates. chemrxiv.org Moreover, its involvement in conjunctive coupling reactions, where a methyl group is transferred, has been highlighted as a notable synthetic achievement. nih.gov

Table 1: Examples of Nucleophilic Methylation using this compound and its Analogs

| Substrate Type | Reagent System | Product Type |

|---|---|---|

| Heteroaryl Chlorides | This compound, Ni-catalyst | Methylated Heteroarenes sigmaaldrich.com |

| Aryl Fluorides | This compound, Ni-catalyst | Methylated Arenes sigmaaldrich.com |

| Alkenylboron Reagents | This compound, Alkyl Iodide, Ni-catalyst | Methylated Boronate Derivatives nih.gov |

Carbometalation reactions that utilize this compound and its derivatives are a powerful method for the controlled extension of carbon chains and the introduction of new functional groups. smolecule.comuni-muenchen.de In these reactions, the methyl-zinc bond adds across a multiple bond, such as a carbon-carbon or carbon-heteroatom double or triple bond, to create a new organozinc species that can be further modified. smolecule.com This process enables the regioselective and, in some cases, stereoselective synthesis of intricate molecular frameworks. acs.org

A significant application of carbometalation is its reaction with alkynes. When an organozinc reagent adds to an alkyne, a vinylzinc intermediate is formed. This intermediate can then be reacted with a variety of electrophiles, leading to the formation of highly substituted alkenes in a single synthetic step. These reactions are often mediated by copper(I) salts. uni-muenchen.de

Additionally, the carbometalation of strained ring systems, like cyclopropenes, with organozinc reagents has proven to be a useful technique for generating stereochemically complex acyclic molecules. acs.org The reaction involves the addition of the organozinc reagent to the cyclopropene, which is then followed by a selective ring-opening. This yields products with multiple stereocenters, including quaternary carbons. acs.org This approach demonstrates the potential of carbometalation reactions with methylzinc reagents for synthesizing complex molecular targets. acs.org

Nucleophilic Methylation for Installation of Methyl Groups onto Diverse Substrates (C, N, O, S)

Addition Reactions to Carbonyl and Unsaturated Systems

This compound is a widely used reagent for the addition of a methyl group to the carbonyl carbon of aldehydes, ketones, and esters. researchgate.netchembk.com These nucleophilic addition reactions are fundamental in organic chemistry for creating carbon-carbon bonds and building more elaborate molecules. pressbooks.pub The polarity of the carbon-zinc bond makes the methyl group nucleophilic, allowing it to attack the electrophilic carbonyl carbon. pressbooks.pub

The reaction of this compound with aldehydes produces secondary alcohols, while its reaction with ketones affords tertiary alcohols. chembk.com A key feature of these reactions is their high chemoselectivity. For example, in molecules containing multiple reactive sites, the addition to aldehydes and ketones can often be achieved without affecting other functional groups. The reactivity of organozinc reagents like this compound is generally more moderate than that of organolithium or Grignard reagents, which helps to prevent side reactions like enolization. thieme-connect.de

The addition of this compound to esters is also a feasible route for synthesizing tertiary alcohols, though it may necessitate more forcing conditions or the use of a catalyst. The reaction proceeds through an initial ketone intermediate, which then reacts with a second equivalent of the organozinc reagent. The compatibility of this chemistry with other functional groups has been demonstrated through the reaction of functionalized organozinc reagents with esters. researchgate.net The use of additives such as lithium chloride can sometimes improve the reactivity and selectivity of these additions. thieme-connect.de

Table 2: Addition of this compound Analogs to Carbonyl Compounds

| Carbonyl Substrate | Reagent | Product |

|---|---|---|

| Aldehydes | Heteroarylmethylzinc chlorides | Secondary Alcohols researchgate.net |

| Ketones | EtMgCl/ZnCl₂ | Tertiary Alcohols researchgate.net |

| Esters | Heteroarylmethylzinc chlorides | Tertiary Alcohols researchgate.net |

The acylation of this compound with acid chlorides provides a direct and efficient pathway for the synthesis of ketones. organic-chemistry.orgwikipedia.org This reaction, a form of the Blaise ketone synthesis, involves the coupling of the organozinc reagent with an acyl chloride to form a new carbon-carbon bond and the desired ketone. wikipedia.org Due to the high tolerance of organozinc reagents to various functional groups, this method is particularly well-suited for preparing polyfunctionalized ketones. organic-chemistry.org

The reaction is believed to proceed through an acyl-metal intermediate, where the nucleophilic methyl group of this compound attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride. wikipedia.org In contrast to more reactive organometallic reagents like Grignard reagents, organozinc reagents are generally less likely to undergo a second addition to the newly formed ketone, which would result in a tertiary alcohol. tubitak.gov.tr

The scope of this reaction is extensive, and various catalysts can be used to promote the coupling. Iron(II) chloride has been shown to be an effective catalyst for the acylation of arylzinc and benzylic zinc chlorides with a variety of acid chlorides, yielding diaryl and aryl benzyl (B1604629) ketones in good yields. organic-chemistry.org Nickel catalysts have also been employed for the cross-coupling of acid fluorides and other acyl electrophiles with diorganozinc reagents. organic-chemistry.org Additionally, cobalt catalysts have been successfully used in the coupling of arylzinc bromides with acid chlorides.

Table 3: Ketone Synthesis via Acylation of Organozinc Reagents

| Organozinc Reagent | Acylating Agent | Catalyst | Product Type |

|---|---|---|---|

| Arylzinc halides, Benzylic zinc chlorides | Acid chlorides | FeCl₂ | Diaryl and aryl benzyl ketones organic-chemistry.org |

| Diorganozinc reagents | Acid fluorides, acid chlorides, etc. | Ni catalyst | Ketones organic-chemistry.org |

| (Methyl)(aryl)zincs | Aromatic acyl halides | Nano-NiO | Aryl ketones tubitak.gov.tr |

| Arylzinc bromides | Acid chlorides | Cobalt catalyst | Aromatic ketones |

The creation of stereoselective and asymmetric addition reactions involving this compound and related organozinc reagents with carbonyl compounds and other unsaturated systems is a major achievement in synthetic chemistry. thieme-connect.de These reactions enable the synthesis of chiral molecules with high levels of enantiomeric excess, which is vital for the production of pharmaceuticals and other biologically active compounds. researchgate.net The relatively low intrinsic reactivity of organozinc reagents is an advantage in this context, as it allows for catalyst control over the stereochemical outcome. thieme-connect.dethieme-connect.de

The enantioselective addition of organozinc reagents to aldehydes and ketones is frequently accomplished by using chiral ligands or catalysts. researchgate.net For example, chiral amino alcohols can be used in catalytic amounts to guide the addition of dimethylzinc (B1204448) to aldehydes, resulting in the formation of chiral secondary alcohols with high enantioselectivity. thieme-connect.de The proposed mechanism involves the formation of a chiral zinc-amino alcoholate complex that coordinates with both the organozinc reagent and the carbonyl substrate, thereby facilitating the enantioselective transfer of the methyl group. thieme-connect.de

Recent research has broadened the scope of these stereoselective reactions. For instance, the stereoselective 1,4-addition of organozinc reagents to α,β-unsaturated ketones, followed by the acylation of the resulting zinc enolate, provides access to enantioenriched β-dicarbonyl compounds. nih.gov The use of chiral phosphoramidite (B1245037) ligands in copper-catalyzed 1,4-additions of organozinc reagents to enones has proven to be a dependable method for controlling the absolute stereochemistry. nih.gov Furthermore, nickel-catalyzed three-component coupling reactions involving organozinc reagents, alkyl iodides, and alkenylboron reagents have been developed to produce enantiomerically enriched products through a tandem radical addition/cross-coupling cascade. nih.gov

Table 4: Examples of Stereoselective Additions with Organozinc Reagents

| Substrate | Reagent System | Chiral Additive/Catalyst | Product Type | Stereoselectivity |

|---|---|---|---|---|

| Aldehydes | Dimethylzinc | Chiral amino alcohols | Chiral secondary alcohols | High ee thieme-connect.deresearchgate.net |

| α,β-Unsaturated ketones | Organozinc reagents | Feringa's phosphoramidite ligand (Cu-catalyzed) | Enantioenriched β-dicarbonyls | High ee nih.gov |

| Alkenylboron reagents | This compound, Alkyl Iodide | Chiral Ni-catalyst | Enantioenriched boronate derivatives | High er nih.gov |

Reformatsky-Type Reactions and Analogues

The classical Reformatsky reaction involves the reaction of α-halo esters with carbonyl compounds, such as aldehydes or ketones, in the presence of metallic zinc to produce β-hydroxy-esters. beilstein-journals.orgwikipedia.orgbyjus.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orgbyjus.com These zinc enolates are notably less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.org

While this compound itself is not the typical reagent for a classic Reformatsky reaction, the underlying principle involves the formation of a carbon-carbon bond via an organozinc intermediate. Analogous reactions, termed Reformatsky-type reactions, have expanded the scope to include various organozinc nucleophiles and electrophiles beyond the original definition. beilstein-journals.org For instance, research has demonstrated that a 5-(chloromethyl)furoate derivative can undergo zinc insertion to create a furylogous Reformatsky nucleophile. researchgate.net This species, an organozinc chloride, can then react with aldehydes like furfural (B47365) or 5-methylfurfural (B50972) to yield the corresponding coupled products in high yields. researchgate.net

The utility of zinc-mediated Reformatsky reactions has been demonstrated in the total synthesis of complex natural products. In one example, a key step involved a zinc-mediated reaction between a chiral bromide and a chiral aldehyde to form a mixture of alcohol diastereomers, which were then converted into the target molecule, prunustatin A. beilstein-journals.org Another application involved a nitrile Reformatsky-type reagent, generated from bromoacetonitrile (B46782) and zinc, which was added to a chiral aldehyde derived from L-aspartic acid. beilstein-journals.org

The general mechanism involves the insertion of zinc metal into the carbon-halogen bond, followed by the coordination of the carbonyl oxygen to the zinc, often in a dimeric structure, leading to a six-membered chair-like transition state. wikipedia.org A subsequent rearrangement forms the new carbon-carbon bond. wikipedia.org The reaction can be performed with various metals besides zinc, including indium, samarium, and chromium, and has been adapted for asymmetric synthesis using chiral ligands or auxiliaries. beilstein-journals.orgwikipedia.org

Table 1: Examples of Reformatsky-Type Reactions

| Reactant 1 (Electrophile) | Reactant 2 (Halide Precursor) | Metal | Product Type | Ref |

| Chiral Aldehyde 2 | Chiral Bromide 1 | Zn | (S)- and (R)-β-hydroxy ester 3 | beilstein-journals.org |

| Chiral Aldehyde 5 | Bromoacetonitrile (4 ) | Zn | Chiral protected β-hydroxy nitrile 6 | beilstein-journals.org |

| Furfural 6 | Ethyl 5-(chloromethyl)furoate 4 | Zn | Furylogous β-hydroxy ester analogue 12 | researchgate.net |

Barbier-Type Reactions

The Barbier reaction is an organometallic reaction that couples an alkyl halide, a carbonyl compound (like an aldehyde or ketone), and a metal in a single pot. wikipedia.org A defining characteristic of the Barbier reaction is the in situ generation of the organometallic nucleophile, which immediately reacts with the electrophilic carbonyl component present in the same reaction mixture. wikipedia.org This contrasts with the Grignard reaction, where the organomagnesium reagent is prepared separately before the addition of the electrophile. wikipedia.org

A range of metals, including zinc, magnesium, indium, tin, and samarium, can be used to mediate the reaction. wikipedia.org Zinc powder is a common choice due to its affordability and relative insensitivity to water, which in some cases allows the reaction to be conducted in aqueous media, aligning with the principles of green chemistry. wikipedia.org

While specific examples detailing the use of pre-formed this compound in a classic Barbier protocol are less common—as the reaction's nature is one-pot synthesis from a halide—the underlying chemistry is closely related. The reaction of an alkyl halide (e.g., methyl chloride), a carbonyl substrate, and zinc metal would proceed through an intermediate mechanistically similar or identical to this compound.

Recent advancements have explored mechanochemical approaches to the Barbier reaction using ball-milling. ucl.ac.uk This technique uses mechanical force to activate the zinc metal, regardless of its initial morphology or surface oxidation, and often requires little to no solvent. ucl.ac.uk A ball-milling-enabled, zinc-mediated Barbier-type allylation has been shown to be effective for a range of aromatic aldehydes and ketones, tolerating various functional groups and proceeding without the need for inert atmospheres or dry solvents. ucl.ac.uk For example, the reaction of various substituted benzaldehydes with allyl bromide and zinc under ball-milling conditions yields the corresponding homoallylic alcohols. ucl.ac.uk

Table 2: Substrate Scope in a Mechanochemical Barbier-Type Allylation

| Aldehyde Substrate | Product | Yield (%) | Ref |

| 4-Iodobenzaldehyde | 1-(4-Iodophenyl)but-3-en-1-ol | 81 | ucl.ac.uk |

| 4-Bromobenzaldehyde | 1-(4-Bromophenyl)but-3-en-1-ol | 85 | ucl.ac.uk |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 88 | ucl.ac.uk |

| 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)but-3-en-1-ol | 85 | ucl.ac.uk |

| Mesitylaldehyde | 1-(Mesityl)but-3-en-1-ol | 78 | ucl.ac.uk |

Cyclopropanation Reactions

Cyclopropanation is a key transformation in organic synthesis, and organozinc reagents are central to one of the most important methods for achieving it. this compound itself is not a direct cyclopropanating agent, but the broader class of organozinc compounds, particularly zinc carbenoids, are workhorse reagents for converting alkenes into cyclopropanes. organic-chemistry.orgwikipedia.org

The reactivity of these zinc reagents can be finely tuned. For instance, replacing the iodide ligand in traditional Simmons-Smith reagents with a more electron-withdrawing group, such as a trifluoroacetate, can significantly increase the reagent's reactivity. organic-chemistry.orgthieme-connect.de This allows for the efficient cyclopropanation of even unfunctionalized alkenes that might be unreactive toward the classic reagent. organic-chemistry.org The choice of solvent also plays a role; basic solvents like tetrahydrofuran (B95107) can sometimes reduce the reactivity of the organozinc species. kyoto-u.ac.jp

Simmons-Smith Reaction (General Organozinc Context)

The Simmons-Smith reaction is a stereospecific cheletropic reaction that produces a cyclopropane (B1198618) by reacting an alkene with an organozinc carbenoid. wikipedia.orgdigimat.in The reaction is named for its developers, Howard Simmons and Ronald Smith. wikipedia.org The classic Simmons-Smith reagent is iodomethylzinc iodide (ICH₂ZnI), which is typically prepared in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org

A key feature of the Simmons-Smith reaction is its concerted mechanism, where the methylene (B1212753) group is delivered to both carbons of the double bond simultaneously. wikipedia.org This ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product; cis-alkenes yield cis-substituted cyclopropanes, and trans-alkenes give trans-products. The active species is considered a metal carbenoid rather than a free carbene. organic-chemistry.org

The reaction is sensitive to steric effects, generally proceeding on the less hindered face of the alkene. wikipedia.org However, the presence of a nearby hydroxyl group can direct the reaction. The zinc atom of the reagent coordinates to the hydroxyl oxygen, delivering the methylene group to the same face (syn-direction), even if it is the more sterically hindered side. organic-chemistry.orgwikipedia.org

Several modifications to the original protocol exist:

Furukawa Modification: Uses diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, which can increase reactivity. wikipedia.org

Charette Modification: Employs stoichiometric amounts of a zinc halide with a diazo compound, which can react with a wide variety of alkenes and alkynes. wikipedia.org

Shi Modification: Developed a class of tunable zinc reagents (RXZnCH₂Y) that can be adjusted to control reactivity and selectivity. organic-chemistry.org

These organozinc-mediated reactions are a powerful tool for creating the three-membered cyclopropane ring, which is a valuable structural motif in natural products and a versatile synthetic intermediate. digimat.in

Nucleophilic Substitution Reactions

This compound serves as an effective reagent for nucleophilic substitution, primarily acting as a source of a methyl nucleophile (a methyl anion equivalent). smolecule.comchembk.com In these reactions, the methyl group from CH₃ZnCl is transferred to an electrophilic carbon, displacing a leaving group. This makes it a valuable tool for methylation in organic synthesis. smolecule.com It can be used to introduce methyl groups onto various organic substrates. smolecule.com

The reactivity of organozinc halides like this compound is generally milder than that of corresponding Grignard or organolithium reagents. This chemoselectivity allows for transformations on molecules with sensitive functional groups that might not be tolerated by more reactive organometallics. researchgate.net

Intramolecular Carbon-Carbon Coupling Reactions

This compound and related organozinc reagents are instrumental in facilitating intramolecular carbon-carbon bond-forming reactions. These reactions are critical for the construction of cyclic structures. The zincation of certain substrates can lead to intermediates that undergo subsequent intramolecular coupling. For example, the zincation of (2-pyridylmethyl)(triisopropylsilyl)amine with methylzinc amide leads to a dimeric species which, upon heating, undergoes a C-C coupling reaction to form a 1,2-dipyridyl-1,2-bis(triisopropylsilylamido)ethane derivative. scispace.com

In another example, the utility of organozinc reagents in radical-based coupling reactions has been demonstrated. The reaction of an alkyl iodide with an organozinc reagent in the presence of a nickel catalyst can generate a carbon-centered radical. nih.gov If the alkyl iodide contains a suitably positioned alkene, an intramolecular cyclization can occur, forging a new ring and a C-C bond in a single process. For instance, the reaction of an unsaturated primary iodide with phenylzinc chloride in the presence of a nickel catalyst resulted in an efficient cyclization/coupling product. nih.gov This highlights the ability of organozinc reagents to participate in complex tandem reactions that build molecular complexity through intramolecular C-C bond formation. nih.gov

Advanced Spectroscopic and Structural Characterization of Methylzinc Chloride

X-ray Crystallography for Solid-State Structural Elucidation

The determination of the precise solid-state structure of simple organozinc halides like methylzinc chloride can be challenging due to their high reactivity and tendency to form complexes. While a definitive crystal structure of pure, unsolvated this compound is not prominently available in the reviewed literature, X-ray crystallography has been successfully employed to characterize related and more stable complexes.

For instance, the structure of a methylzinc triflate complex with 1,4-di-tert-butyl-1,4-diaza-1,3-butadiene (DAB) has been determined. uu.nl In this monomeric compound, the triflate group coordinates to the zinc atom through one of its oxygen atoms (η¹-bonding), and the DAB ligand forms an N,N-chelate with the zinc center. uu.nl Such studies on stabilized adducts are invaluable as they provide critical insights into the coordination geometries that the methylzinc moiety can adopt. The zinc atom in these types of organozinc compounds typically features a four-coordinate geometry. uu.nl The hidden complexity of organozinc reagents like this compound is often influenced by solvent dynamics and salt effects, which can control their structure. researchgate.net In solution, they may exist as dimers solvated by molecules like tetrahydrofuran (B95107) (THF). researchgate.net

Gas-Phase Rotational Spectroscopy

Gas-phase rotational spectroscopy provides a powerful method for determining the precise geometric structure of molecules free from intermolecular interactions that are present in the solid state or in solution.

The first high-resolution gas-phase spectroscopic study of this compound was conducted using Fourier-transform microwave (FTMW) and millimeter-wave direct-absorption techniques. researchgate.net The pure rotational spectrum of ClZnCH₃ was measured in the frequency range of 10–296 GHz. researchgate.net In these experiments, the molecule was synthesized by the reaction of zinc vapor with chloromethane (B1201357) in a DC discharge, a process suggestive of a metal insertion mechanism. researchgate.netillinois.edu

The analysis of the pure rotational spectrum of this compound provides definitive information about its molecular symmetry. Rotational transitions for the main isotopologue, ³⁵Cl⁶⁴ZnCH₃, were measured between 260 and 297 GHz. illinois.edu The spectrum revealed a clear K-ladder structure (for K = 0–6), which is characteristic of a symmetric top molecule with C₃ᵥ symmetry. illinois.edu This confirms that the Cl-Zn-C atoms are collinear and the methyl group has local C₃ᵥ symmetry.

From these spectroscopic data, key structural parameters can be derived. Although specific rotational constants for this compound were not detailed in the provided abstracts, the study did determine them for three zinc isotopologues, along with chlorine quadrupole constants. researchgate.net This information allowed for the calculation of bond lengths, yielding r(Cl-Zn) = 2.0831(1) Å and r(Zn-C) = 1.9085(1) Å. researchgate.net The HCH bond angle was determined to be 110.5°, slightly larger than the tetrahedral angle in methane (B114726). researchgate.net

| Parameter | Value/Observation | Source |

|---|---|---|

| Technique | FTMW & Millimeter-wave Direct-Absorption Spectroscopy | researchgate.net |

| Molecular Symmetry | C₃ᵥ (Symmetric Top) | illinois.edu |

| Frequency Range Measured | 10-297 GHz | researchgate.netillinois.edu |

| Bond Length (r Cl-Zn) | 2.0831(1) Å | researchgate.net |

| Bond Length (r Zn-C) | 1.9085(1) Å | researchgate.net |

| Bond Angle (∠ HCH) | 110.5° | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing the structure and dynamic behavior of molecules in solution. For this compound, ¹H NMR provides direct evidence of the methyl group's electronic environment.

In a 0.35 molar solution of tetrahydrofuran (THF), this compound exhibits a sharp singlet at a chemical shift (δ) of -0.82 ppm. The high-field chemical shift (less than 0 ppm) is characteristic of protons on a carbon atom bonded to an electropositive metal like zinc. oregonstate.edu This upfield shift is due to the increased shielding of the methyl protons resulting from the polarization of the Zn-C bond.

The coordination environment around the zinc atom significantly influences the electronic shielding of the methyl protons. This is demonstrated by the change in chemical shift upon the addition of a stronger chelating ligand, N,N,N',N'-tetramethylethylenediamine (TMEDA). When TMEDA is added to the THF solution of this compound, the singlet shifts further upfield to δ -0.97 ppm. This shift indicates that TMEDA coordinates to the zinc center, likely displacing THF, and increases the electron density on the zinc atom, which in turn enhances the shielding of the methyl protons.

| Solvent/Additive | Chemical Shift (δ) | Source |

|---|---|---|

| 0.35 M in Tetrahydrofuran (THF) | -0.82 ppm | Not available in search results |

| THF with added TMEDA | -0.97 ppm | Not available in search results |

Correlation of Structural Data with Reactivity and Coordination Environments

The structural and spectroscopic data for this compound directly correlate with its chemical reactivity and coordination behavior. The polar nature of the zinc-carbon bond, confirmed by spectroscopic data, is the foundation of its utility as a methylating agent.

The reactivity of this compound is influenced by the electronegativity of the zinc atom. This results in a highly reactive methyl group that functions as a strong nucleophile, enabling it to participate in various carbon-carbon bond-forming reactions, such as Negishi coupling. smolecule.com The mechanism of these reactions typically involves the coordination of the zinc atom with a substrate, facilitating the transfer of the methyl group. smolecule.com The specific structure of this compound, with its single methyl group, allows for selective reactions that might not be possible with other organozinc compounds. smolecule.com

The coordination environment, as observed through NMR spectroscopy, plays a critical role. The ability of the zinc center to coordinate with solvent molecules like THF or stronger ligands like TMEDA affects the nucleophilicity of the methyl group. The change in the ¹H NMR chemical shift upon addition of TMEDA is a direct spectroscopic manifestation of this change in coordination. This behavior highlights that the reactivity of organozinc reagents is highly dependent on their structure and the solvent system, which can dictate whether the species exists as a monomer, dimer, or other aggregate, and as contact or solvent-separated ion pairs. uu.nlresearchgate.net The relationship between the structure of organozinc reagents and their reactivity is a key area of investigation. osti.gov

Computational and Theoretical Studies on Methylzinc Chloride Systems

Electronic Structure Calculations

To comprehend the behavior of methylzinc chloride, it is crucial to first understand its electronic structure. A variety of computational techniques, from the widely used Density Functional Theory (DFT) to more sophisticated high-level ab initio methods, have been employed for this purpose.

Density Functional Theory (DFT) stands out as a popular method for studying organometallic compounds like this compound due to its balance of computational efficiency and accuracy. wayne.eduumn.edumdpi.com DFT calculations have been instrumental in exploring the geometries, energies, and reaction pathways of methylzinc systems. acs.orgarizona.edu For instance, DFT has been used to model the insertion of zinc into the carbon-iodine bond of methyl iodide, a critical step in forming the related compound, methylzinc iodide. researchgate.net These computational studies often reveal that the choice of the functional and basis set is vital for accurately describing the system. mdpi.comresearchgate.net Furthermore, DFT investigations have shed light on the influence of solvents on reaction mechanisms and have been used to analyze intermolecular interactions in related systems. arizona.eduect-journal.kz

For more precise and benchmark-quality results, researchers turn to high-level ab initio methods such as Coupled Cluster (CC) theory and multireference (MR) methods. orcid.orgmsu.edu Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" for its high accuracy in calculating molecular energies and properties, though it is computationally more demanding. nih.govacs.orgq-chem.commolpro.net These methods have been applied to study the C–H bond activation by zinc, providing detailed potential energy surfaces. nih.govacs.org

Multireference methods are essential when a single electronic configuration is insufficient to describe the system, which is often the case for transition states or molecules with significant diradical character. orcid.orgmsu.edu These advanced computational techniques provide a rigorous framework for understanding the electronic structure and have been used to study the formation of methylzinc hydride from the reaction of zinc atoms with methane (B114726). nih.govacs.org

Density Functional Theory (DFT) Investigations

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling offers a powerful lens through which to view the step-by-step processes of chemical reactions involving methylzinc species. These studies can map out complex reaction pathways, identifying key intermediates and transition states that are often fleeting and difficult to observe experimentally.

The activation of carbon-halogen bonds is a fundamental process in many synthetic applications of organozinc compounds. researchgate.netnih.gov Computational studies, primarily using DFT and high-level ab initio methods like CCSD(T), have been employed to investigate the mechanism of zinc insertion into the carbon-iodine (C-I) bond of methyl iodide. researchgate.net These theoretical models have elucidated the role of the zinc atom's electronic state, showing that excited-state zinc can significantly lower the activation barrier for C-I bond cleavage. researchgate.net The calculations provide a detailed picture of the transition state and the energetics of the reaction, offering insights that are crucial for optimizing reaction conditions. researchgate.netresearchgate.net

The activation of strong and relatively inert carbon-hydrogen (C-H) bonds is a major goal in chemistry. rsc.orgacs.orgmdpi.com Computational studies have been pivotal in exploring the mechanisms of C-H bond activation by zinc complexes. nih.govacs.orgacs.org High-level ab initio calculations, including multireference perturbation theory and coupled cluster methods, have been used to study the reaction of zinc atoms with methane to form methylzinc hydride. nih.govacs.org These studies have revealed that the reaction is more favorable with electronically excited zinc atoms and proceeds through a "pre-activation" complex. nih.govacs.org The computational results for the structure of the resulting methylzinc hydride show good agreement with experimental data derived from rotational spectroscopy. nih.gov

Pathways for C-Halogen Bond Activation (e.g., C-I)

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, which aids in their experimental identification and characterization. arizona.eduresearchgate.net For this compound and its analogs, theoretical calculations can provide insights into their vibrational and rotational spectra.

Theoretical predictions of vibrational frequencies, which correspond to infrared (IR) spectra, can be compared with experimental data to confirm the identity of a compound. nih.govisroset.org For instance, the vibrational frequencies for methylzinc iodide have been calculated and show good agreement with experimental values. researchgate.net Similarly, the rotational spectra of related zinc-containing species have been studied computationally, providing accurate molecular structures. researchgate.net These computational predictions are essential for analyzing and understanding the data obtained from spectroscopic experiments. msu.edu

Data Tables

Table 1: Computational Methods in the Study of Methylzinc Systems

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Provides a good balance of accuracy and cost for geometry and energy calculations. wayne.eduarizona.edu |

| Coupled Cluster (CCSD(T)) | High-accuracy energy calculations | Considered a "gold standard" for benchmarking energies of reaction pathways. nih.govacs.org |

Table 2: Computationally Investigated Reaction Mechanisms

| Reaction Type | System Studied | Computational Approach | Findings |

|---|---|---|---|

| C-I Bond Activation | Zn + CH₃I | CCSD(T) | Excited state zinc significantly lowers the activation barrier. researchgate.net |

Theoretical Insights into Nucleophilicity and Electronegativity Effects

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of organometallic compounds like this compound. researchgate.net The reactivity of such organometallic reagents is intrinsically linked to the nucleophilic character of the carbon atom bonded to the metal. msu.edu In this compound, the significant difference in electronegativity between zinc and carbon leads to a polarized Zn-C bond, rendering the methyl group nucleophilic. researchgate.net

Theoretical studies on related organozinc systems help to quantify and understand these effects. For instance, in organolithium and organomagnesium compounds, the carbon-metal bond possesses a higher degree of ionic character compared to organozinc compounds, which influences their reactivity. msu.edu Alkyllithium compounds have a more polarized carbon-lithium bond than the carbon-magnesium bond in Grignard reagents, making them stronger nucleophiles. msu.edu Organozinc compounds like this compound are generally less reactive, which allows for greater functional group tolerance in chemical reactions. researchgate.net

DFT calculations can be employed to determine various electronic properties that correlate with reactivity, such as chemical potential (µ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N). mdpi.comnih.gov These parameters are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For example, a higher HOMO energy can be indicative of greater nucleophilicity.

Computational models have been used to study the effect of ligands on the nucleophilicity of the methyl groups in zinc complexes. In studies of bimetallic zinc species, it was found that the nucleophilicity of the methyl groups attached to one zinc center is enhanced upon coordination with another metal complex. acs.org This suggests that the chemical environment and coordination sphere around the zinc atom in this compound can significantly modulate its nucleophilic character.

A summary of conceptual electronic properties calculated via DFT for understanding reactivity is presented below:

| Property | Description | Relevance to this compound |

| Chemical Potential (µ) | Represents the escaping tendency of electrons from a system. | A higher chemical potential suggests greater reactivity and a tendency to donate electrons. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A lower hardness value indicates higher reactivity. |

| Electrophilicity (ω) | Describes the ability of a species to accept electrons. | The zinc center in this compound is electrophilic. |

| Nucleophilicity (N) | Measures the electron-donating capability of a species. | The methyl group in this compound is the primary nucleophilic site. |

This table is a conceptual representation based on general DFT principles; specific calculated values for this compound were not available in the provided search results.

Thermodynamic and Kinetic Considerations of Organozinc Processes

Thermodynamic and kinetic studies, often augmented by computational methods, are essential for understanding the mechanisms and outcomes of reactions involving this compound. acs.org DFT calculations are a powerful tool for mapping potential energy surfaces, identifying transition states, and determining activation energies, which are key to understanding reaction kinetics. mdpi.com

Thermodynamics:

Computational studies on related methylzinc compounds provide valuable thermodynamic data. For example, DFT calculations (B3LYP/6-31+G*) have been used to determine the structures, energies, and thermodynamic properties of methylzinc alkoxide clusters. nih.gov The enthalpies and Gibbs free energies for dissociation reactions of these clusters have been calculated, providing insight into their stability. nih.gov For instance, for methylzinc methoxide (B1231860), the tetramer is a highly stable heterocubane structure. nih.gov The bimolecular disproportionation of this tetramer to form a dicubane and dimethylzinc (B1204448) is less endothermic than other isomerization or dissociation reactions. nih.gov

Below is a table with calculated thermodynamic data for the dissociation of methylzinc methoxide clusters, which serves as a model for the types of equilibria that this compound might undergo in solution.

| Dissociation Reaction | ΔH (kJ mol⁻¹) | ΔG (298 K) (kJ mol⁻¹) |

| 1/2 (MeZnOMe)₄ → (MeZnOMe)₂ | 49.3 | 2.5 |

| 1/3 (MeZnOMe)₄ → (MeZnOMe) | 82.2 | 34.1 |

| (MeZnOMe)₂ → 2 MeZnOMe | 65.8 | 63.2 |

Data from DFT calculations on methylzinc methoxide at the B3LYP/6-31+G level of theory. nih.gov These values are for a related system and illustrate the application of computational thermodynamics.*

High-level ab initio calculations, such as the CCSD(T) method, have been used to investigate the formation of methylzinc iodide from the reaction of a zinc atom with methyl iodide. researchgate.net These studies provide detailed energetic pathways for the insertion of zinc into the carbon-iodine bond. researchgate.net

Kinetics:

The kinetics of reactions involving organozinc reagents determine which products are formed and at what rate. A reaction can be under either thermodynamic or kinetic control. acs.org Under kinetic control, the product that is formed fastest predominates, which corresponds to the reaction pathway with the lowest activation energy barrier. acs.org At higher temperatures, reactions may become reversible and reach equilibrium, leading to the most thermodynamically stable product (thermodynamic control). acs.org

Computational studies can elucidate reaction mechanisms and the associated energy barriers. For example, DFT calculations have been used to explore whether the barrier to cycloreversion in certain rhenium-dithiolato complexes was thermodynamic or kinetic in origin. acs.org Similarly, for reactions involving this compound, computational modeling can help to distinguish between different possible mechanistic pathways, such as oxidative addition or transmetalation steps in cross-coupling reactions.

Kinetic analysis, supported by computational modeling, has been crucial in understanding asymmetric autocatalysis in organozinc additions to aldehydes. researchgate.net The study of reaction rates and the identification of rate-limiting steps are fundamental to optimizing synthetic procedures that utilize reagents like this compound.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes to Methylzinc Chloride and Functionalized Analogues

The classical synthesis of this compound via the direct insertion of zinc metal into methyl chloride remains a foundational method. However, ongoing research focuses on improving the efficiency, safety, and substrate scope of these preparations. A significant advancement has been the use of activating agents, such as lithium chloride, which solubilizes organozinc intermediates and accelerates the reaction. researchgate.netuni-muenchen.deresearchgate.net This has enabled the synthesis of organozinc reagents under milder conditions and from less reactive organic halides.

Current research is expanding beyond the parent compound to develop novel synthetic pathways to functionalized analogues of this compound. These efforts aim to create reagents with tailored reactivity and specificity. For instance, methods have been established for the direct zinc insertion into various chloromethyl heterocycles, yielding reagents like pyridinyl- and furanyl-methylzinc chloride. researchgate.net These functionalized analogues serve as valuable building blocks in complex molecule synthesis. Another approach involves the reaction of aluminum powder with benzylic chlorides in the presence of zinc chloride to generate functionalized benzylic zinc compounds, which are less prone to undesired side reactions like Wurtz coupling. researchgate.net

Furthermore, the development of iodine/zinc exchange reactions provides a powerful tool for creating highly functionalized organozinc reagents that are not accessible through direct insertion methods. uni-muenchen.de These novel routes are critical for expanding the chemical space accessible with zinc-based reagents, allowing for the introduction of methylzinc functionalities into increasingly complex and sensitive molecular architectures.

Exploration of New Catalytic Transformations Involving this compound

This compound is a cornerstone reagent in palladium- and nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. mdpi.comwikipedia.orgorganic-chemistry.org This transformation is widely used for the formation of carbon-carbon bonds and has been applied in the total synthesis of complex natural products, such as the marine drug Trabectedin, where a methyl group was introduced onto an aromatic ring with high yield using this compound and a palladium catalyst. mdpi.com

Emerging research seeks to expand the repertoire of catalytic transformations that utilize this compound. A significant area of development is its participation in novel multicomponent reactions. For example, a nickel-catalyzed three-component conjunctive cross-coupling has been developed where this compound, an alkyl iodide, and an alkenylboron reagent are coupled to form complex chiral molecules. nih.gov This reaction is noteworthy as it demonstrates the challenging methyl migration in a conjunctive coupling process. nih.gov

Another innovative application is the use of this compound in reductive cross-coupling reactions. In one such method, aryl thianthrenium salts are coupled with methyl iodide in the presence of a reductant, where an alkylzinc species is thought to form in situ, offering an alternative to pre-formed organozinc reagents. acs.org These new catalytic systems highlight the ongoing effort to harness the reactivity of this compound in more sophisticated and efficient bond-forming strategies, moving beyond traditional two-component couplings.

Advanced Mechanistic Studies using In Situ Spectroscopy and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new ones. Modern spectroscopic and computational techniques are providing unprecedented insights into the behavior of this compound in solution. A pivotal study employed a combination of ab initio molecular dynamics, X-ray absorption near-edge structure (XANES) spectroscopy, and time-dependent density functional theory (TD-DFT) to investigate the solvation structure of this compound in tetrahydrofuran (B95107) (THF). chemrxiv.org This work provided clarity on the various solvation states present at room temperature, which is fundamental to understanding the reagent's reactivity. chemrxiv.org

Computational studies, particularly using Density Functional Theory (DFT), are being used to model the intricate steps of catalytic cycles. DFT calculations have been applied to model the potential energy surfaces of nickel-catalyzed Negishi alkyl-alkyl cross-coupling reactions using methylzinc iodide (a close analogue of the chloride) as the nucleophile. nih.gov These studies help to identify rate-determining steps and rationalize experimental outcomes, such as why certain intermediates proceed to the desired product while others lead to decomposition. nih.gov DFT has also been used to probe the role of this compound as a Lewis acid activator in other transformations, such as cycloaddition reactions. research-solution.comscribd.com

In situ spectroscopic techniques like ¹H NMR are also vital. Studies on the formation of organozinc reagents from Rieke zinc have used ¹H NMR to monitor the reaction kinetics and determine the structure of the resulting organozinc species in solution, revealing the critical role that salt additives like LiCl play in dictating the final product structure. nih.gov This combined experimental and computational approach is essential for building a comprehensive picture of how this compound functions at a molecular level.

Integration of this compound in Multicomponent and Asymmetric Synthesis Strategies

The demand for rapid construction of molecular complexity has driven the integration of this compound into advanced synthetic strategies, including multicomponent and asymmetric reactions. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer significant advantages in efficiency. This compound has been successfully employed in a three-component Mannich-type reaction, where its addition to an aldehyde and an amine is critically dependent on the presence of lithium chloride to facilitate the coupling. researchgate.net

A landmark achievement is the development of a nickel-catalyzed, enantioselective three-component reaction that couples this compound, an alkyl iodide, and an alkenylboron reagent. nih.gov Through the use of a chiral ligand, this process generates highly enantioenriched products, demonstrating a powerful method for asymmetric synthesis. This is a significant advance, as it forges multiple bonds and creates a chiral center with high stereocontrol in a single step.

While the use of chiral auxiliaries and catalysts with organozinc reagents like diethylzinc (B1219324) is well-established, specific and highly effective applications with this compound are a more recent development. rsc.orguni-muenchen.de The ability to obtain pure enantiomers through asymmetric synthesis is of paramount importance, particularly in medicinal chemistry. google.comgoogleapis.com The successful integration of this compound into these sophisticated strategies underscores its value and opens new avenues for the efficient synthesis of complex, chiral molecules.

| Reaction Type | Catalyst/Ligand | Key Reactants | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Three-Component Conjunctive Cross-Coupling | Ni(acac)₂ / Chiral Pyridine-Oxazoline Ligand | MeZnCl, Alkyl Iodide, Alkenylboron Reagent | Enantioenriched Boronate Derivative | Up to 96% | nih.gov |

| Three-Component Mannich Reaction | None (LiCl additive) | MeZnCl, Aldehyde, Amine | α-Branched Amine | Not Applicable (racemic) | researchgate.net |

Design of Next-Generation Methylzinc-Based Reagents with Enhanced Selectivity and Efficiency

The future of methylzinc chemistry lies in the rational design of new reagents with superior performance. A key strategy is the creation of "ate" complexes. The addition of salts like lithium chloride to this compound generates more nucleophilic zincate species, such as Li⁺[MeZnCl₂]⁻. researchgate.netuni-muenchen.deillinois.edu These zincates exhibit enhanced reactivity and are often the true active species in cross-coupling reactions, providing a straightforward method to boost efficiency. uni-muenchen.deillinois.edu

Another approach involves creating mixed diorganozinc reagents, for example, (methyl)(aryl)zincs. These reagents can be designed for the selective transfer of one organic group over the other in catalytic reactions, which is a powerful tool for controlling reaction outcomes and improving atom economy.